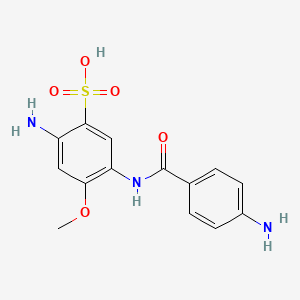![molecular formula C12H15ClN2OS B14215678 2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]- CAS No. 832724-84-2](/img/structure/B14215678.png)
2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]- is a heterocyclic compound that contains a thiazolidine ring
Preparation Methods
The synthesis of 2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]- typically involves the reaction of 4-methoxybenzylamine with chloromethylthiazolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]- can be compared with other similar compounds such as:
- 2-Chloromethyl pyridine
- 2-Chloromethyl quinoline
- 2-Chloromethyl benzimidazole
These compounds share structural similarities but differ in their chemical properties and applications
Properties
CAS No. |
832724-84-2 |
|---|---|
Molecular Formula |
C12H15ClN2OS |
Molecular Weight |
270.78 g/mol |
IUPAC Name |
4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C12H15ClN2OS/c1-16-11-4-2-9(3-5-11)7-15-10(6-13)8-17-12(15)14/h2-5,10,14H,6-8H2,1H3 |
InChI Key |
AQZLTGUOZTZFHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(CSC2=N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


oxophosphanium](/img/structure/B14215597.png)
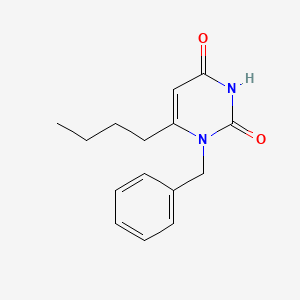
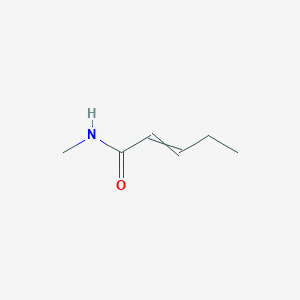
![2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14215609.png)
![3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene](/img/structure/B14215614.png)
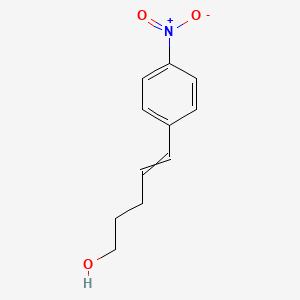
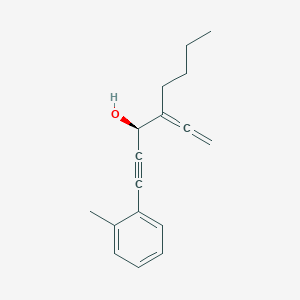
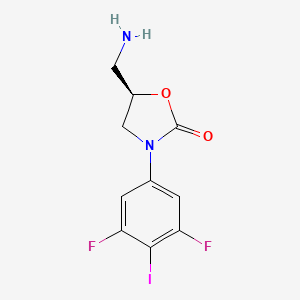
![2,3,6,7-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B14215635.png)
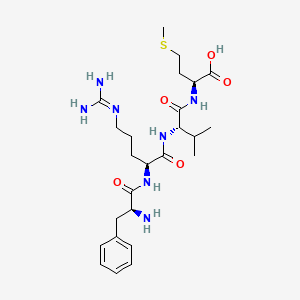
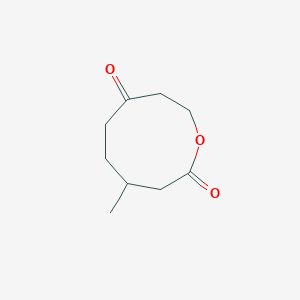
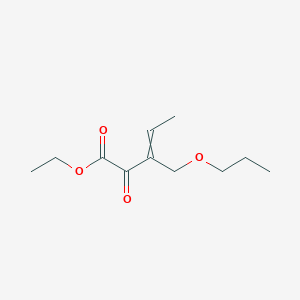
![D-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14215662.png)
